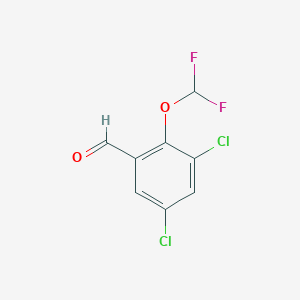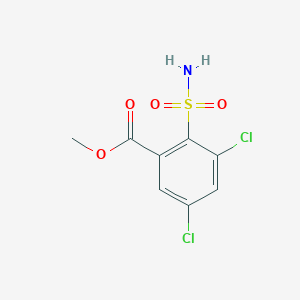
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate
Vue d'ensemble
Description
“Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate” is a chemical compound with the molecular formula C8H6BrClO4S . It has a molecular weight of 313.56 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrClO4S/c1-14-8(11)5-3-2-4-6(7(5)9)15(10,12)13/h2-4H,1H3 . This code provides a unique identifier for the compound and can be used to generate its structural formula.Physical And Chemical Properties Analysis
“Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate” is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the literature.Applications De Recherche Scientifique
Photodynamic Therapy and Photophysical Properties
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate and its derivatives have been noted for their photophysical properties, which are crucial for applications such as photodynamic therapy. One study synthesized new benzenesulfonamide derivative groups containing Schiff base and zinc phthalocyanine with remarkable photophysical properties. These materials showed high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them potentially useful for Type II photosensitizers in the treatment of cancer through photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis and Optimization
The synthesis of methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate and its related compounds has been a subject of research to optimize yields and purity. For instance, a study presented an optimal synthesis route for Methyl 2-amino-5-fluorobenzoate, which shares a similar structure, emphasizing the importance of reaction optimization in the synthesis of such compounds (Yin Jian-zhong, 2010).
Mécanisme D'action
Target of Action
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is a chemical compound that is often used in organic synthesis. The primary targets of this compound are typically other organic molecules, where it acts as a reagent in various chemical reactions .
Mode of Action
The mode of action of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate involves its interaction with its targets through a series of chemical reactions. For instance, it can participate in Suzuki–Miyaura coupling, a type of cross-coupling reaction . In this process, Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate can act as an electrophile, reacting with a nucleophile to form a new carbon-carbon bond .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate are largely dependent on the specific reactions it is used in. In the case of Suzuki–Miyaura coupling, the compound contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis and can lead to the creation of a wide variety of complex organic molecules .
Result of Action
The result of the action of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate is the formation of new chemical bonds and the synthesis of new compounds. This can have a wide range of effects at the molecular and cellular level, depending on the specific compounds being synthesized .
Action Environment
The action, efficacy, and stability of Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate can be influenced by various environmental factors. These can include the presence of other reagents, the temperature and pH of the reaction environment, and the specific conditions under which the reaction is carried out .
Propriétés
IUPAC Name |
methyl 2-bromo-3-chlorosulfonyl-5-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClFO4S/c1-15-8(12)5-2-4(11)3-6(7(5)9)16(10,13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGZZZUZCZDSRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC(=C1)F)S(=O)(=O)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClFO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-3-(chlorosulfonyl)-5-fluorobenzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




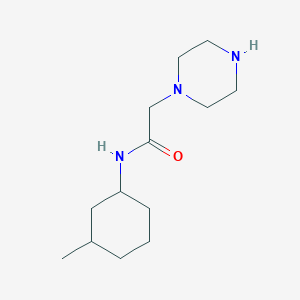

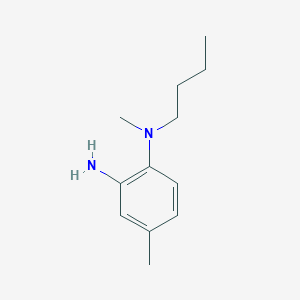
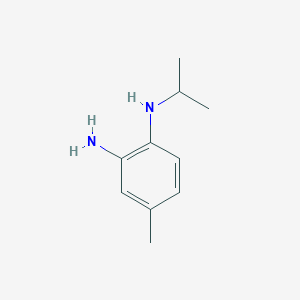



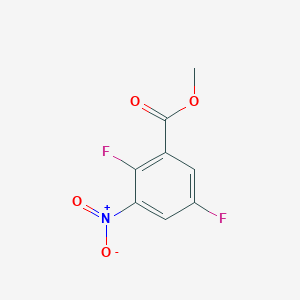
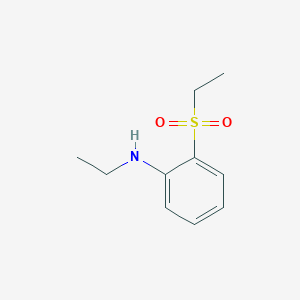
![2-Methyl-3-[(propan-2-yloxy)methyl]aniline](/img/structure/B1418481.png)
